molecular formula C6H6F2N2O2 B13520714 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid

1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid

Katalognummer: B13520714
Molekulargewicht: 176.12 g/mol
InChI-Schlüssel: BKLMVULEVIHCQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Substitution:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various difluoroethylated imidazole derivatives, which can be further functionalized for specific applications.

Wirkmechanismus

The mechanism of action of 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing for better binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its desired therapeutic or pesticidal effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid is unique due to its specific imidazole ring structure combined with the difluoroethyl group. This combination imparts distinct properties, such as enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound in various scientific fields.

Eigenschaften

Molekularformel

C6H6F2N2O2

Molekulargewicht

176.12 g/mol

IUPAC-Name

1-(2,2-difluoroethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C6H6F2N2O2/c7-5(8)2-10-1-4(6(11)12)9-3-10/h1,3,5H,2H2,(H,11,12)

InChI-Schlüssel

BKLMVULEVIHCQB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CN1CC(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.